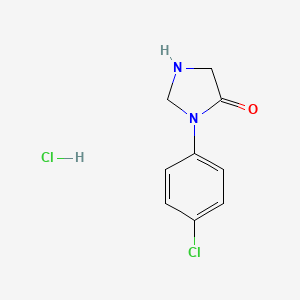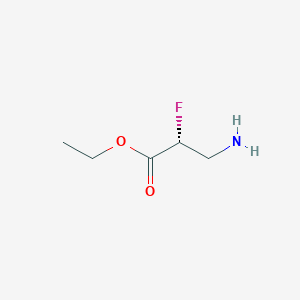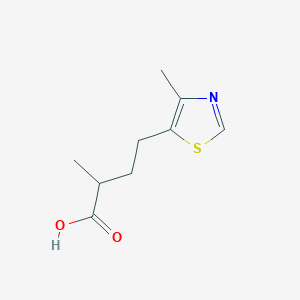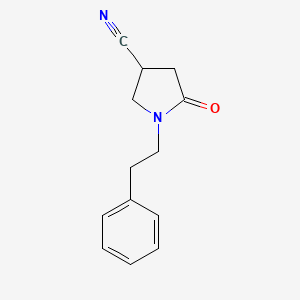
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile: is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenylethyl group, a nitrile group, and a ketone group. It is used in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the reaction of a pyrrolidine derivative with a phenylethyl halide under basic conditionsThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ketone group in 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .
Medicine: It may serve as a lead compound for the design of new therapeutic agents targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various cellular pathways, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in the presence of a pyrazolin ring and carboxylic acid group.
5-Oxo-1-(4-aminosulfonyl)phenylpyrrolidine-3-carbonitrile: This compound has a similar pyrrolidine ring but includes an aminosulfonyl group, which imparts different chemical properties.
Uniqueness: 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to its combination of a phenylethyl group, nitrile group, and ketone group. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(16)15(10-12)7-6-11-4-2-1-3-5-11/h1-5,12H,6-8,10H2 |
Clé InChI |
PDXNNWUSGDLDIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)CCC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
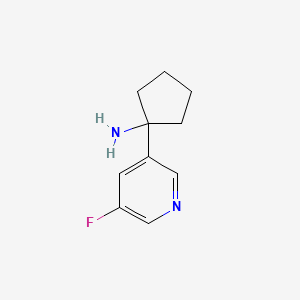
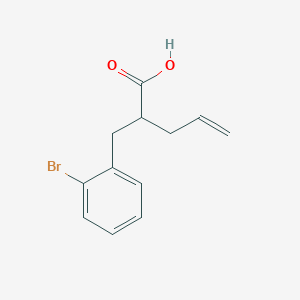
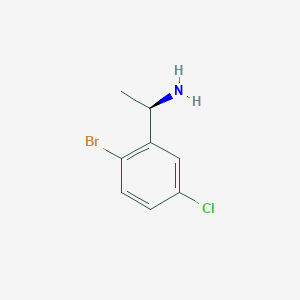
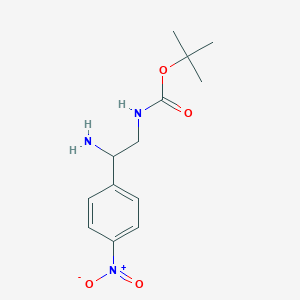
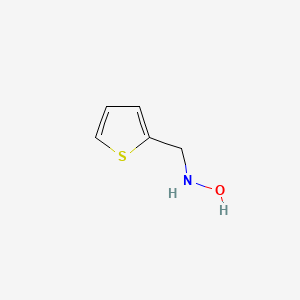
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
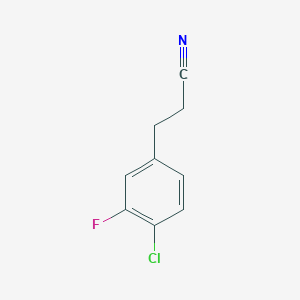
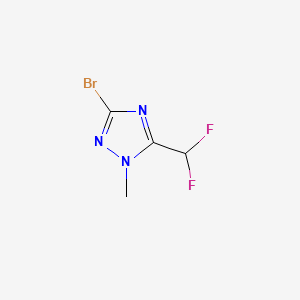
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
